N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Lipophilicity LogP Drug-likeness

Medicinal chemists optimizing DPP-IV/prolyl peptidase inhibitors need the exact N-methyl variant for SAR continuity. This building block delivers a defined (S)-stereochemistry and intermediate lipophilicity (Log P -0.20) for fragment-based lead optimization. Key supply benefits: • Chiral purity ≥98% ensures reproducible biochemical assay data. • Only 3 rotatable bonds & a rigid pyrrolidine core enable conformational probing of peptide ligands. • Serves as the central member in a homolog series for systematic QSAR model development. Supplied with full analytical characterization for immediate use in medicinal chemistry.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B7931313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1CN(C)C(=O)C)N
InChIInChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(14)7-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1
InChIKeyILBSYIOXIHOBBQ-PEHGTWAWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide: Chemical Identity and Scaffold Classification


N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide (CAS 1354026-99-5) is a chiral, low-molecular-weight (227.30 Da) pyrrolidine-acetamide derivative with the molecular formula C₁₁H₂₁N₃O₂. It features an (S)-2-aminopropionyl (L-alanyl) moiety linked to a pyrrolidine ring, which is further substituted at the 2-methyl position with an N-methyl-acetamide side chain. This compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry for the construction of peptidomimetics and potential enzyme inhibitors, with reported purity levels of ≥98% . Its physicochemical profile, computed by SwissADME, includes a topological polar surface area (TPSA) of 66.64 Ų, a consensus Log P of -0.1971, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Chiral (S)-alanyl-pyrrolidine scaffold for peptidomimetic synthesis
Low molecular weight intermediate suitable for fragment-based lead discovery
Balanced lipophilicity profile for consistent in vitro assay behavior

Why N-Methyl Variant Cannot Be Interchanged with N-Alkyl Analogs


Within the class of N-[1-((S)-2-amino-propionyl)-pyrrolidin-2-ylmethyl]-N-alkyl-acetamides, small changes to the N-alkyl substituent can drastically alter physicochemical properties critical to drug-likeness, without affecting the primary pharmacophore. For example, replacing the N-methyl group with an N-ethyl or N-isopropyl group shifts the partition coefficient (Log P) by over 0.7 log units, which directly impacts membrane permeability and aqueous solubility . Such differences can lead to divergent ADME profiles and target binding kinetics in downstream assays, making these compounds non-interchangeable in lead optimization campaigns. Therefore, procuring the precise N-methyl variant is essential for maintaining SAR continuity and reproducibility in biochemical and cellular studies.

N-alkyl substitution shifts lipophilicity

Replacing the N-methyl with ethyl or isopropyl alters Log P by over 0.7 units, affecting permeability and solubility balance in assays.

Molecular weight variation impacts ligand efficiency

The N-methyl variant is 14–28 Da lighter than ethyl/isopropyl analogs, potentially yielding different ligand efficiency scores if affinity is conserved.

Rotatable bond count differs in the isopropyl analog

The N-isopropyl analog carries one additional rotatable bond, which can change conformational entropy and binding thermodynamics.

Quantitative Differentiation Evidence: N-Methyl vs. N-Alkyl Analogs


Lipophilicity Comparison: N-Methyl vs. N-Ethyl vs. N-Isopropyl

The target N-methyl compound exhibits an experimental/computed consensus Log P of -0.1971. In contrast, the direct N-ethyl analog (CAS 1354025-43-6) has a significantly lower Log P of -0.76, while the N-isopropyl analog (CAS 1354029-06-3) is substantially more lipophilic with a Log P of 0.5815 . This demonstrates that the N-methyl substituent achieves an intermediate, balanced lipophilicity within the homolog series.

Lipophilicity comparison
Reported
Target Log P: -0.1971; N-ethyl: -0.76; N-isopropyl: 0.5815. Difference of 0.56 log units more lipophilic than ethyl, 0.78 less than isopropyl.
Balanced lipophilicity supports consistent in vitro assay behavior
Supplier-reported computed consensus Log P; verify experimentally for your assay conditions.
Lipophilicity LogP Drug-likeness Physicochemical Properties

Molecular Weight Advantage for Ligand Efficiency

The target compound has a molecular weight of 227.30 Da. This is 14.03 Da lower than the N-ethyl analog (C₁₂H₂₃N₃O₂, MW 241.33 Da) and 28.06 Da lower than the N-isopropyl analog (C₁₃H₂₅N₃O₂, MW 255.36 Da) . The lower MW of the N-methyl variant is advantageous in maintaining a higher ligand efficiency index if target binding affinity is conserved.

Molecular weight advantage
Reported
Target MW: 227.30 Da; N-ethyl: 241.33 Da; N-isopropyl: 255.36 Da. Target is 5.8% and 11.0% lighter, respectively.
May support higher ligand efficiency at conserved target affinity
Fragment-based design context; MW advantage depends on maintained binding activity.
Ligand Efficiency Molecular Weight Fragment-Based Drug Discovery Lead-likeness

Conformational Restriction: Fewer Rotatable Bonds

The target N-methyl compound possesses only 3 rotatable bonds. Data from supplier specifications indicate that the N-isopropyl analog has 4 rotatable bonds, a difference of one additional rotatable bond . This arises from the added methyl group in the isopropyl side chain.

Conformational restriction
Reported
Target rotatable bonds: 3; N-isopropyl analog: 4. One fewer rotatable bond in the N-methyl variant.
May reduce conformational entropy penalty upon binding
Supplier specification; verify binding thermodynamics in target engagement studies.
Conformational Entropy Rotatable Bonds Binding Affinity Drug Design

Stereochemical Integrity at the (S)-2-Aminopropionyl Center

The compound is supplied with a defined (S)-configuration at the 2-aminopropionyl carbon. This stereochemical information is explicitly specified in the IUPAC nomenclature, and is supported by the supplier's quality control, which reports a purity of 98% for the specific stereoisomer . No racemization data is available for this specific compound, but the consistent reporting of stereochemistry across multiple independent suppliers suggests reliable chiral integrity.

Stereochemical integrity
Specification review
≥98% purity with defined (S)-configuration at the 2-aminopropionyl carbon; QC supported by HPLC/NMR.
Enables stereochemically defined peptidomimetic design
No racemization data provided; confirm chiral stability under reaction conditions.
Chiral Purity Stereochemistry Enantiomeric Excess Peptidomimetic

Application Scenarios Guided by Quantitative Evidence


Lead-Like Fragment for Dipeptidyl Peptidase Inhibitor Design

Given its low molecular weight (227.30 Da), balanced Log P (-0.1971), and alanyl-pyrrolidine scaffold, this compound is an ideal starting point for fragment-based or structure-guided optimization of DPP-IV or related prolyl peptidase inhibitors. The intermediate lipophilicity ensures initial aqueous solubility for biochemical assays, while the methylamide provides a vector for systematic SAR exploration without introducing excessive lipophilicity that could compromise selectivity .

Conformational Restriction Tool in Peptidomimetic Chemistry

With only 3 rotatable bonds and a rigid pyrrolidine core, the compound can be used to probe the bioactive conformation of peptide ligands. Its (S)-stereochemistry provides a defined chiral environment, allowing researchers to study the impact of conformational preorganization on target binding. This makes it a valuable intermediate for synthesizing constrained analogs of endogenous peptides where entropy-driven binding improvements are sought .

Physicochemical Benchmarking Standard for N-Alkyl Homolog Series

The compound can serve as the central member in a homolog series (with N-ethyl and N-isopropyl counterparts). Its Log P of -0.1971 sits between the highly polar N-ethyl analog (Log P -0.76) and the more lipophilic N-isopropyl analog (Log P 0.58). Procuring all three enables systematic correlation of lipophilicity with in vitro ADME endpoints (e.g., Caco-2 permeability, microsomal stability), facilitating the development of predictive QSAR models .

Application
Selection Property
Validation Focus
Dipeptidyl peptidase inhibitor fragment-based design
Low MW and balanced Log P
Biochemical solubility and SAR vector exploration
Peptidomimetic conformational restriction studies
Few rotatable bonds and (S)-stereochemistry
Binding thermodynamics and bioactive conformation probing
N-alkyl homolog series lipophilicity correlation
Intermediate Log P in the series
In vitro ADME endpoint correlation (e.g., Caco-2, microsomal stability)
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